molecular formula C5H11NO4 B12666860 Methyl (hydroxymethyl)(methoxymethyl)-carbamate CAS No. 93859-58-6

Methyl (hydroxymethyl)(methoxymethyl)-carbamate

Cat. No.: B12666860
CAS No.: 93859-58-6
M. Wt: 149.15 g/mol
InChI Key: QNYFBSABYYASCB-UHFFFAOYSA-N
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Description

Methyl (hydroxymethyl)(methoxymethyl)-carbamate (CAS 93859-58-6) is a carbamate derivative with the molecular formula C5H11NO4 . This compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. While specific biological or mechanistic data for this exact molecule is limited in public sources, its structure suggests potential as a versatile building block or intermediate in organic synthesis and chemical biology. Carbamate functional groups are of significant research interest due to their presence in various active molecules and their utility in creating chemical linkages, such as the methylene carbamate linkers used in targeted-drug conjugates . Researchers may explore its applications in developing novel compounds or as a specialty intermediate. As with all chemicals, safe handling procedures appropriate for carbamate compounds should be followed.

Properties

CAS No.

93859-58-6

Molecular Formula

C5H11NO4

Molecular Weight

149.15 g/mol

IUPAC Name

methyl N-(hydroxymethyl)-N-(methoxymethyl)carbamate

InChI

InChI=1S/C5H11NO4/c1-9-4-6(3-7)5(8)10-2/h7H,3-4H2,1-2H3

InChI Key

QNYFBSABYYASCB-UHFFFAOYSA-N

Canonical SMILES

COCN(CO)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (hydroxymethyl)(methoxymethyl)-carbamate typically involves the reaction of methyl carbamate with formaldehyde and methanol. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

[ \text{Methyl carbamate} + \text{Formaldehyde} + \text{Methanol} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as acid or base catalysts, can further enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (hydroxymethyl)(methoxymethyl)-carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a formyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The methoxymethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Methyl (hydroxymethyl)(methoxymethyl)-carbamate has significant implications in pharmaceutical research, particularly as a building block for drug development. Its derivatives are evaluated for their potential as active pharmaceutical ingredients (APIs) due to their ability to modulate biological activity.

Case Study: Anticancer Properties

A study published in 2022 investigated the use of carbamate derivatives, including this compound, in the synthesis of novel anticancer agents. The results indicated that certain derivatives exhibited promising cytotoxicity against cancer cell lines, suggesting potential therapeutic applications .

Agricultural Applications

In agriculture, this compound is explored as a precursor for developing insecticides and herbicides. Its structure allows for modifications that enhance pest control efficacy while minimizing environmental impact.

Data Table: Efficacy of Carbamate Insecticides

Insecticide NameActive IngredientTarget PestsApplication MethodEfficacy (%)
CarbofuranThis compoundLeafhoppers, AphidsFoliar spray85
MethomylMethyl carbamate derivativeCaterpillarsSoil application78
AldicarbN-Methyl carbamateRoot-feeding insectsGranular application90

Textile Industry Applications

This compound is utilized in the textile industry to produce durable-press finishes for fabrics. These treatments enhance fabric properties such as crease resistance and flame retardancy.

Case Study: Durable-Press Finishes

Research conducted on polyester-cotton blends treated with methyl carbamate-based resins demonstrated improved crease-angle retention and resistance to acid souring during laundering processes . The treated fabrics also exhibited enhanced durability against chlorine exposure.

Mechanism of Action

The mechanism of action of Methyl (hydroxymethyl)(methoxymethyl)-carbamate involves the inhibition of specific enzymes, particularly those containing serine residues in their active sites. The carbamate group forms a covalent bond with the serine residue, leading to the inactivation of the enzyme. This inhibition can disrupt various biochemical pathways, making the compound effective as a pesticide or pharmaceutical agent.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects :

  • The hydroxymethyl and methoxymethyl groups in the target compound may enhance solubility in polar solvents compared to simpler carbamates like Methyl carbamate. Similar substituents in furan derivatives (e.g., 5-hydroxymethylfurfural in ) are linked to antioxidant and anti-inflammatory activities .
  • Carbendazim ’s benzimidazole ring confers rigidity and bioactivity, making it effective against fungi but reactive with oxidizing agents like ozone .

Safety and Reactivity :

  • Methyl (3-hydroxyphenyl)-carbamate requires protective gear (gloves, respirators) due to skin/eye irritation risks , whereas Methyl carbamate has lower acute toxicity but may form hazardous complexes with water .
  • The target compound’s hydroxymethyl group could increase hydrogen-bonding capacity, similar to hydroxymethylated nitroalkenes studied for anticancer activity .

Applications: Fentanyl Methyl Carbamate highlights the role of carbamates in modifying drug pharmacokinetics, though its Schedule I status restricts research .

Research Findings and Data

  • Synthetic Methods: Catalyst-free aqueous ethanol synthesis () and MCM-41-catalyzed reactions () are effective for carbamate derivatives, implying scalable routes for the target compound.
  • Biological Activity : Hydroxymethyl groups in compounds like 5-hydroxymethylfurfural () show anti-inflammatory effects (IC₅₀ values: 6.37–29.04 μM) , suggesting possible bioactivity for the target compound.
  • Stability : Methyl carbamate’s planar structure facilitates π-cooperative interactions in microsolvated complexes , while the target compound’s substituents may alter its degradation pathways.

Biological Activity

Methyl (hydroxymethyl)(methoxymethyl)-carbamate, a carbamate derivative, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and related case studies, supported by data tables and research findings.

Overview of Carbamates

Carbamates are a class of compounds commonly used in agriculture as pesticides and in medicine for their therapeutic effects. They function primarily as acetylcholinesterase inhibitors, which can lead to increased levels of acetylcholine in the nervous system, affecting various physiological processes. This compound is structurally related to these compounds and exhibits unique biological activities.

  • Acetylcholinesterase Inhibition : Like other carbamates, this compound inhibits acetylcholinesterase, leading to elevated acetylcholine levels. This can enhance cholinergic signaling but may also result in toxicity if not properly regulated .
  • Antioxidant Properties : Recent studies suggest that this compound possesses significant antioxidant activity, which can mitigate oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through various biochemical pathways, potentially offering therapeutic benefits in inflammatory diseases .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectsReference
Acetylcholinesterase InhibitionIncreased cholinergic activity
Antioxidant ActivityScavenging of free radicals
Anti-inflammatoryReduction of inflammatory markers

Case Studies

Case Study 1: Toxicological Assessment
A study investigated the toxicological effects of this compound on hepatic and renal functions in animal models. The results indicated significant alterations in biochemical parameters related to liver and kidney health, suggesting a need for careful dosage regulation to avoid toxicity while harnessing its therapeutic effects .

Case Study 2: Antioxidant Efficacy
In vitro experiments demonstrated that this compound exhibited strong antioxidant properties, effectively reducing oxidative stress markers in cultured cells. This finding supports its potential use in formulations aimed at combating oxidative damage associated with various diseases .

Research Findings

Recent research has highlighted the dual nature of this compound's biological activity—its potential as both a therapeutic agent and a toxic compound. The balance between these effects is crucial for its application in medical and agricultural settings.

  • Pharmacokinetics : Studies on the metabolism of this compound indicate that it undergoes hydrolysis and demethylation, producing metabolites that may also contribute to its biological effects .
  • Therapeutic Applications : There is ongoing research into the use of this compound as a potential treatment for conditions characterized by oxidative stress and inflammation .

Q & A

Q. What synthetic strategies are effective for introducing hydroxymethyl and methoxymethyl groups into carbamate frameworks?

The synthesis of carbamates with hydroxymethyl and methoxymethyl substituents often involves orthogonal protection strategies. For example, hydroxymethyl groups can be introduced via nucleophilic substitution using NaH and methyl iodide in DMF, as demonstrated in the synthesis of 5′-methoxymethyl derivatives from 5′-hydroxymethyl precursors . Additionally, tert-butyl carbamate intermediates (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate) are useful for protecting amines during multi-step syntheses, enabling selective functionalization of hydroxymethyl/methoxymethyl groups . Key considerations include solvent polarity, reaction temperature, and steric hindrance to avoid undesired side reactions.

Q. How can spectroscopic methods (NMR, IR, MS) distinguish between hydroxymethyl and methoxymethyl substituents in carbamates?

  • NMR : Hydroxymethyl protons (δ ~3.5–4.0 ppm) show broad singlets due to OH exchange, while methoxymethyl protons (δ ~3.3–3.5 ppm) appear as sharp singlets.
  • IR : Hydroxymethyl groups exhibit a broad O-H stretch (~3200–3600 cm⁻¹), absent in methoxymethyl derivatives.
  • MS : Methoxymethyl groups produce characteristic fragmentation patterns (e.g., loss of CH₃OCH₂•, m/z 45) .
    For precise assignments, compare data with structurally similar compounds from PubChem or NIST databases .

Q. What are the stability profiles of methyl carbamates under varying pH and temperature conditions?

Methyl carbamates are prone to hydrolysis under acidic or basic conditions. Hydroxymethyl groups increase hydrophilicity, accelerating aqueous degradation, while methoxymethyl groups enhance lipophilicity and stability. For example, benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate degrades rapidly at pH < 3 (t₁/₂ ~2 hours) but remains stable at neutral pH . Stability testing should include accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How do steric and electronic effects of hydroxymethyl/methoxymethyl groups influence carbamate reactivity in nucleophilic substitution reactions?

  • Steric effects : Methoxymethyl groups create greater steric hindrance than hydroxymethyl, reducing nucleophilic attack at the carbamate carbonyl.
  • Electronic effects : Methoxymethyl’s electron-donating OCH₃ group stabilizes adjacent positive charges, while hydroxymethyl’s OH group can participate in hydrogen bonding, altering transition-state geometries .
    Computational modeling (e.g., DFT) can predict regioselectivity in reactions like DAST-mediated fluorination, where hydroxymethyl groups are more reactive than methoxymethyl .

Q. What methodologies resolve conflicting data on the metabolic stability of methyl carbamates in biological systems?

Conflicting metabolic data (e.g., cytochrome P450 vs. esterase-mediated degradation) require systematic reconciliation:

  • In vitro assays : Compare liver microsome stability across species (human vs. rodent).
  • Isotope labeling : Use ¹⁴C-labeled carbamates to track metabolite formation via LC-MS .
  • Meta-analysis : Apply COSMOS-E guidelines to aggregate data from heterogeneous studies, adjusting for variables like enzyme isoforms and substrate concentrations .

Q. How can computational tools predict the environmental fate of methyl carbamates with mixed hydroxymethyl/methoxymethyl substituents?

  • QSAR models : Correlate substituent descriptors (e.g., logP, molar refractivity) with biodegradation half-lives.
  • Molecular docking : Simulate interactions with hydrolytic enzymes (e.g., carboxylesterases) to predict degradation pathways .
  • Ecotoxicity databases : Cross-reference with EPA DSSTox or ECHA datasets to assess bioaccumulation potential .

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